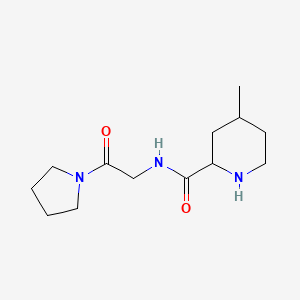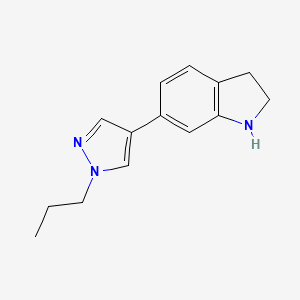
6-(1-propylpyrazol-4-yl)-2,3-dihydro-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(1-propylpyrazol-4-yl)-2,3-dihydro-1H-indole, also known as PPDI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. PPDI is a potent and selective antagonist of the dopamine D3 receptor, which plays a crucial role in regulating the reward and motivation pathways in the brain.
作用機序
6-(1-propylpyrazol-4-yl)-2,3-dihydro-1H-indole exerts its pharmacological effects by acting as a selective antagonist of the dopamine D3 receptor. This receptor subtype is primarily expressed in the mesolimbic pathway of the brain, which is involved in the regulation of reward and motivation. By blocking the activity of the D3 receptor, 6-(1-propylpyrazol-4-yl)-2,3-dihydro-1H-indole can modulate the release of dopamine in this pathway, leading to a decrease in the rewarding effects of drugs of abuse and other stimuli.
Biochemical and Physiological Effects
6-(1-propylpyrazol-4-yl)-2,3-dihydro-1H-indole has been shown to have significant biochemical and physiological effects in various preclinical models. In animal studies, 6-(1-propylpyrazol-4-yl)-2,3-dihydro-1H-indole has been found to reduce the reinforcing effects of cocaine and other drugs of abuse, suggesting a potential role in the treatment of addiction. 6-(1-propylpyrazol-4-yl)-2,3-dihydro-1H-indole has also been shown to have antidepressant-like effects in rodent models, indicating a potential application in the treatment of depression. Additionally, 6-(1-propylpyrazol-4-yl)-2,3-dihydro-1H-indole has been shown to have anxiolytic effects, suggesting a potential role in the treatment of anxiety disorders.
実験室実験の利点と制限
One of the primary advantages of using 6-(1-propylpyrazol-4-yl)-2,3-dihydro-1H-indole in laboratory experiments is its high selectivity for the dopamine D3 receptor. This allows for more precise modulation of this receptor subtype, which can be beneficial in studying its role in various physiological and pathological processes. However, one of the limitations of using 6-(1-propylpyrazol-4-yl)-2,3-dihydro-1H-indole is its relatively low solubility in water, which can make it challenging to work with in certain experimental setups. Additionally, as with any chemical compound, there is always the potential for off-target effects, which must be carefully monitored and controlled in laboratory experiments.
将来の方向性
There are several potential future directions for 6-(1-propylpyrazol-4-yl)-2,3-dihydro-1H-indole research. One area of interest is in the development of more potent and selective D3 receptor antagonists based on the 6-(1-propylpyrazol-4-yl)-2,3-dihydro-1H-indole scaffold. This could lead to the discovery of novel drug candidates with improved pharmacological properties for the treatment of addiction, depression, and other disorders. Additionally, there is a growing interest in studying the role of the D3 receptor in various non-neuronal tissues, such as the immune system and the cardiovascular system, which could lead to the discovery of new therapeutic targets for these conditions. Finally, there is a need for further research into the safety and toxicity of 6-(1-propylpyrazol-4-yl)-2,3-dihydro-1H-indole and other D3 receptor antagonists, particularly with respect to their potential impact on cardiovascular and metabolic function.
合成法
The synthesis of 6-(1-propylpyrazol-4-yl)-2,3-dihydro-1H-indole involves the reaction of 1-propyl-1H-pyrazole-4-carboxylic acid with 2,3-dihydro-1H-indole in the presence of a coupling reagent, such as N,N'-diisopropylcarbodiimide (DIC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in a solvent, such as dichloromethane or dimethylformamide (DMF), at room temperature for several hours. The resulting product is then purified by column chromatography or recrystallization to obtain pure 6-(1-propylpyrazol-4-yl)-2,3-dihydro-1H-indole.
科学的研究の応用
6-(1-propylpyrazol-4-yl)-2,3-dihydro-1H-indole has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is in the field of medicinal chemistry, where 6-(1-propylpyrazol-4-yl)-2,3-dihydro-1H-indole is being investigated as a potential drug candidate for the treatment of various neurological and psychiatric disorders, such as addiction, depression, and schizophrenia. 6-(1-propylpyrazol-4-yl)-2,3-dihydro-1H-indole's high selectivity for the dopamine D3 receptor makes it an attractive target for drug discovery, as this receptor subtype has been implicated in the pathophysiology of these disorders.
特性
IUPAC Name |
6-(1-propylpyrazol-4-yl)-2,3-dihydro-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-2-7-17-10-13(9-16-17)12-4-3-11-5-6-15-14(11)8-12/h3-4,8-10,15H,2,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFQSTBJMANTEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=N1)C2=CC3=C(CCN3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-N-[(1-methyltriazol-4-yl)methyl]-2-piperazin-1-ylethanamine](/img/structure/B6644403.png)
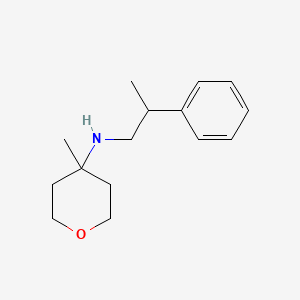
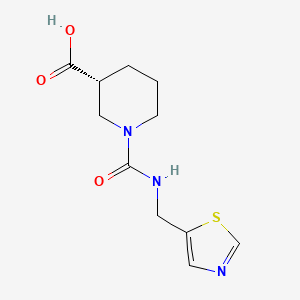
![1-[1-(2-Fluoro-6-methylphenyl)triazol-4-yl]propan-1-ol](/img/structure/B6644432.png)
![3-{[4-(Aminomethyl)piperidin-1-yl]methyl}-5-fluorophenol](/img/structure/B6644433.png)
![3-[[2-(Hydroxymethyl)azepan-1-yl]methyl]thiophene-2-carboxylic acid](/img/structure/B6644444.png)
![2-[1-(3-Fluorobenzoyl)azetidin-3-yl]propanoic acid](/img/structure/B6644452.png)
![2-[[2-(Hydroxymethyl)azepan-1-yl]methyl]benzoic acid](/img/structure/B6644453.png)
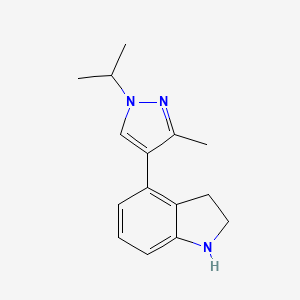
![2-[1-[(5-Fluoro-2-methoxyphenyl)methyl]azetidin-3-yl]propanoic acid](/img/structure/B6644469.png)

![2,2-difluoro-N'-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)propane-1,3-diamine](/img/structure/B6644495.png)

